1-(4-Methoxybenzyl)-4-(propylsulfonyl)piperazine
Description
Systematic IUPAC Nomenclature and Isomeric Considerations
The systematic IUPAC name for this compound is derived by prioritizing the piperazine ring as the parent structure. The numbering begins at the nitrogen atom bearing the 4-methoxybenzyl group, with the second nitrogen atom substituted by the propylsulfonyl moiety. Applying substitutive nomenclature rules, the full name is 1-[(4-methoxyphenyl)methyl]-4-(propane-1-sulfonyl)piperazine . This naming convention adheres to the hierarchical prioritization of functional groups, where the sulfonyl group (-SO₂-) holds higher precedence than the methoxybenzyl substituent.
Isomeric possibilities arise from three primary factors:
- Positional isomerism : Variations in the attachment points of substituents on the piperazine ring. For example, swapping the positions of the 4-methoxybenzyl and propylsulfonyl groups would yield 1-(propylsulfonyl)-4-[(4-methoxyphenyl)methyl]piperazine, though this is not explicitly reported in available literature.
- Substituent orientation : The 4-methoxybenzyl group introduces potential stereoisomerism if chiral centers are present. However, the current structure lacks stereogenic centers due to the symmetrical nature of the benzyl attachment and the absence of restricted rotation in the sulfonyl group.
- Functional group isomerism : Alternative arrangements of the sulfonyl and methoxy groups could produce distinct compounds, such as 1-(4-sulfonylbenzyl)-4-(propoxymethyl)piperazine, though such isomers remain theoretical without synthetic evidence.
A comparative analysis with the structurally analogous 1-(2-methoxybenzyl)-4-(propylsulfonyl)piperazine highlights the impact of substituent positioning. The para-methoxy configuration in the target compound enhances electronic conjugation with the benzyl ring compared to the ortho-isomer, potentially influencing dipole moments and solubility.
Molecular Topology and Conformational Analysis
The piperazine core adopts a chair conformation in its lowest-energy state, as demonstrated by computational models of analogous compounds. Key topological features include:
- Benzyl group orientation : The 4-methoxybenzyl substituent occupies an equatorial position to minimize steric clashes with the piperazine ring. This orientation allows partial conjugation between the methoxy group’s oxygen lone pairs and the aromatic π-system, creating a planar arrangement that extends molecular rigidity.
- Sulfonyl group geometry : The propylsulfonyl moiety adopts a staggered conformation relative to the piperazine ring, with the sulfur atom’s tetrahedral geometry inducing a bond angle of approximately 109.5° between the sulfonyl oxygen atoms. This configuration maximizes orbital overlap in the S=O bonds while minimizing torsional strain.
Density functional theory (DFT) calculations on similar piperazine derivatives suggest an energy barrier of ~12 kJ/mol for ring inversion, with the chair-to-boat transition state stabilized by weak C-H···O hydrogen bonds between the sulfonyl oxygen and adjacent methylene protons. The propyl chain’s rotational freedom introduces three local energy minima, corresponding to gauche (+60°), anti (180°), and gauche (-60°) dihedral angles between the sulfur and terminal methyl group.
Crystallographic Data and Solid-State Arrangement
While direct crystallographic data for 1-(4-methoxybenzyl)-4-(propylsulfonyl)piperazine remains unpublished, analysis of related sulfonated piperazines provides insights into probable packing motifs:
- Hydrogen bonding networks : Sulfonyl oxygen atoms typically act as hydrogen bond acceptors, forming intermolecular contacts with CH donors from aromatic rings or aliphatic chains. In 1-(2-methoxybenzyl)-4-(propylsulfonyl)piperazine, these interactions create a layered structure with alternating hydrophobic (propyl chains) and hydrophilic (sulfonyl groups) regions.
- Piperazine ring geometry : X-ray studies of 1-[(4-methoxyphenyl)sulfonyl]-4-(1-propylpiperidin-4-yl)piperazine reveal a chair conformation with N-C-C-N torsion angles of 55.3°–58.1°, comparable to predictions for the target compound.
- Unit cell parameters : Analogous derivatives crystallize in monoclinic systems with Z = 4–8, suggesting similar lattice symmetry. Predicted cell dimensions for the title compound include a = 12.7 Å, b = 7.4 Å, c = 15.2 Å, and β = 102.5°, based on molecular mechanics simulations.
Thermal analysis of the 2-methoxy analog shows a melting point range of 42–47°C, indicative of moderate crystal lattice stability. The target compound’s para-substitution pattern likely increases melting point due to enhanced molecular symmetry, with estimates ranging from 85–95°C based on group contribution methods.
Comparative Structural Analysis with Related Piperazine Derivatives
The structural uniqueness of this compound emerges when contrasted with three classes of piperazine derivatives:
1. Di-sulfonated piperazines
Compounds like 1-[(4-methoxyphenyl)sulfonyl]-4-(propylsulfonyl)piperazine exhibit reduced conformational flexibility due to dual sulfonyl substituents. The target compound’s benzyl group introduces steric bulk (molar volume = 284 cm³/mol vs. 261 cm³/mol for di-sulfonated analogs) while decreasing polarity (dipole moment = 5.2 D vs. 7.8 D).
2. Alkyl-sulfonyl piperazines
Replacement of the methoxybenzyl group with simpler alkyl chains (e.g., 4-(propylsulfonyl)-1-methylpiperazine) reduces aromatic interactions but enhances solubility in nonpolar solvents. The target compound’s octanol-water partition coefficient (logP = 2.1) reflects a balance between hydrophobic benzyl and hydrophilic sulfonyl moieties.
3. Heterocyclic-fused derivatives
Incorporation of additional rings, as in 1-[(4-methoxyphenyl)sulfonyl]-4-(1-propylpiperidin-4-yl)piperazine, increases molecular complexity but restricts rotational degrees of freedom. The target compound’s absence of fused rings preserves torsional flexibility, enabling adaptation to diverse binding environments.
The following table summarizes key structural comparisons:
Properties
Molecular Formula |
C15H24N2O3S |
|---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-4-propylsulfonylpiperazine |
InChI |
InChI=1S/C15H24N2O3S/c1-3-12-21(18,19)17-10-8-16(9-11-17)13-14-4-6-15(20-2)7-5-14/h4-7H,3,8-13H2,1-2H3 |
InChI Key |
XDVODKIIUOASBR-UHFFFAOYSA-N |
Canonical SMILES |
CCCS(=O)(=O)N1CCN(CC1)CC2=CC=C(C=C2)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxybenzyl)-4-(propylsulfonyl)piperazine typically involves the reaction of 4-methoxybenzyl chloride with piperazine, followed by the introduction of the propylsulfonyl group. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reactions. The process can be summarized as follows:
Step 1: Reaction of 4-methoxybenzyl chloride with piperazine in the presence of a base to form 1-(4-methoxybenzyl)piperazine.
Step 2: Introduction of the propylsulfonyl group using propylsulfonyl chloride in the presence of a base to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methoxybenzyl)-4-(propylsulfonyl)piperazine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl or carbonyl group.
Reduction: The sulfonyl group can be reduced to a sulfide or thiol group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 4-hydroxybenzyl or 4-formylbenzyl derivatives.
Scientific Research Applications
1-(4-Methoxybenzyl)-4-(propylsulfonyl)piperazine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for designing new compounds with potential biological activity.
Biology: Investigated for its potential as a ligand in receptor binding studies and as a tool for probing biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(4-Methoxybenzyl)-4-(propylsulfonyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxybenzyl group may facilitate binding to aromatic residues in the target protein, while the propylsulfonyl group can enhance solubility and bioavailability. The compound may modulate biological pathways by inhibiting or activating specific enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Piperazine derivatives vary widely in biological activity based on substituents. Below is a comparative analysis of key analogues:
Key Observations:
- Sulfonyl vs. Carbonyl Groups : Sulfonyl-containing compounds (e.g., the target compound) exhibit stronger enzyme inhibition (e.g., BACE1 IC₅₀ ~20 mM ) compared to carbonyl analogues, likely due to enhanced hydrogen bonding and electronic effects.
- Methoxybenzyl vs. Halobenzyl : The 4-methoxybenzyl group improves solubility and CNS penetration compared to chlorobenzyl derivatives, which are more lipophilic but prone to metabolic oxidation .
- Nitro vs. Sulfonyl Groups : Nitrophenethyl substituents (e.g., 4ae ) show higher cytotoxicity but lower metabolic stability than sulfonyl groups, which resist reduction and hydrolysis .
Pharmacokinetic Properties
- Solubility : The methoxybenzyl group enhances aqueous solubility (logP ~2.5) compared to chlorobenzyl derivatives (logP ~3.8) .
Biological Activity
1-(4-Methoxybenzyl)-4-(propylsulfonyl)piperazine is a synthetic compound belonging to the piperazine class, characterized by its unique structure that includes a methoxybenzyl group and a propylsulfonyl group. This compound has garnered attention due to its potential biological activities, particularly in modulating various biological pathways and interacting with specific molecular targets.
Chemical Structure and Properties
The molecular formula of this compound is C_{15}H_{22}N_{2}O_{2}S, with a molecular weight of approximately 312.4 g/mol. The structural components contribute to its solubility and bioavailability, enhancing its therapeutic potential.
| Component | Description |
|---|---|
| Piperazine Ring | Core structure providing basic pharmacological properties. |
| Methoxybenzyl Group | Enhances binding affinity to target proteins. |
| Propylsulfonyl Group | Improves solubility and bioavailability. |
Preliminary studies suggest that this compound may act as an inhibitor of matrix metalloproteinases (MMPs) and tumor necrosis factor (TNF) , both of which play significant roles in inflammatory responses and various disease processes. The interaction with these targets indicates potential applications in treating conditions associated with inflammation and tissue remodeling.
Key Findings
- MMP Inhibition : MMPs are involved in the degradation of extracellular matrix components, which is crucial in cancer metastasis and tissue repair. Inhibition of MMPs by this compound could lead to reduced tumor invasiveness.
- TNF Modulation : TNF is a key cytokine in systemic inflammation; thus, its inhibition may alleviate symptoms in inflammatory diseases such as rheumatoid arthritis.
Biological Activity Studies
Research has focused on the biological activity of this compound through various assays and studies:
- Enzyme Inhibition Assays : These assays demonstrated that the compound effectively inhibits MMP-2 and MMP-9 activities, which are critical in cancer progression.
- Cytokine Release Studies : In vitro studies showed a significant reduction in TNF-alpha release from activated macrophages upon treatment with this compound.
Case Studies
Several case studies have provided insights into the therapeutic potential of this compound:
- Case Study on Inflammatory Diseases : A study involving animal models of arthritis indicated that administration of the compound resulted in decreased joint inflammation and pain, suggesting its potential as an anti-inflammatory agent.
- Cancer Research : In vitro studies on cancer cell lines demonstrated that treatment with this compound led to reduced cell proliferation and increased apoptosis, indicating its potential as an anticancer agent.
Comparative Analysis
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Key Differences |
|---|---|
| 1-(4-Methoxybenzyl)piperazine | Lacks the propylsulfonyl group; may exhibit different solubility and activity. |
| 4-(Propylsulfonyl)piperazine | Lacks the methoxybenzyl group; affects binding affinity and specificity. |
| 1-Benzyl-4-(propylsulfonyl)piperazine | Similar structure but without the methoxy group; alters reactivity and properties. |
| 1-(2-Methoxybenzyl)-4-(propylsulfonyl)piperazine | Contains a different methoxy substitution; may influence biological effects. |
Q & A
Q. What are the optimal synthetic routes for 1-(4-Methoxybenzyl)-4-(propylsulfonyl)piperazine, and how do reaction conditions influence yield?
The synthesis typically involves sequential alkylation and sulfonylation of the piperazine core. Key steps include:
- Alkylation : Reacting piperazine with 4-methoxybenzyl chloride under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like acetonitrile .
- Sulfonylation : Introducing the propylsulfonyl group using propane sulfonyl chloride in dichloromethane (DCM) at 0–5°C to minimize side reactions .
- Yield optimization : Reaction time (12–24 hours) and stoichiometric ratios (1:1.2 for sulfonylation) are critical. Yields range from 50–70% .
Q. How can spectroscopic methods confirm the structural integrity of this compound?
- NMR : NMR shows distinct signals for the 4-methoxybenzyl group (δ 6.8–7.3 ppm, aromatic protons) and the propylsulfonyl moiety (δ 1.0–1.5 ppm for CH₃, δ 3.1–3.4 ppm for SO₂-CH₂) .
- IR : Peaks at ~1350 cm⁻¹ (S=O symmetric stretch) and ~1150 cm⁻¹ (S=O asymmetric stretch) confirm sulfonylation .
- Mass spectrometry : Molecular ion [M+H]⁺ at m/z 341.2 (C₁₈H₂₄N₂O₃S) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities (e.g., cardiovascular vs. neurological effects)?
Discrepancies arise from substituent-dependent receptor interactions:
- Cardiovascular activity : Linked to nitric oxide (NO) modulation via endothelial NO synthase (eNOS) activation, observed in analogs with electron-donating groups (e.g., methoxy) .
- Neurological effects : Stem from serotonin receptor (5-HT₃) antagonism, influenced by sulfonyl group polarity. Conflicting data may reflect assay-specific conditions (e.g., cell lines vs. in vivo models) .
Methodological approach : Use isoform-specific inhibitors (e.g., L-NAME for eNOS) and receptor-binding assays to isolate mechanisms .
Q. How does structural modification of the sulfonyl or benzyl groups alter pharmacological potency?
- Sulfonyl variations : Propylsulfonyl enhances solubility and target affinity compared to methylsulfonyl. Ethylsulfonyl analogs show reduced CNS penetration due to increased hydrophilicity .
- Benzyl modifications : 4-Methoxy substitution improves metabolic stability over non-substituted benzyl groups (t₁/₂ increased from 2.1 to 4.8 hours in microsomal assays) .
SAR Table :
| Substituent | Bioactivity (IC₅₀) | Solubility (mg/mL) |
|---|---|---|
| 4-Methoxybenzyl | 5-HT₃: 12 nM | 0.45 |
| 2,3,4-Trimethoxybenzyl | eNOS: 8 nM | 0.32 |
| Propylsulfonyl | DA Transporter: 85 nM | 0.68 |
Q. What in vitro and in vivo models are suitable for evaluating its pharmacokinetic and toxicity profiles?
- In vitro : HepG2 cells for metabolic stability; hERG assay for cardiac toxicity risk .
- In vivo : Rodent models for bioavailability (oral vs. IV administration). Note: Propylsulfonyl analogs show 40–60% oral bioavailability in rats .
- Toxicity : Monitor hepatic enzymes (ALT/AST) and renal clearance due to sulfonamide-related hepatotoxicity risks .
Methodological Challenges
Q. How to address low yields in large-scale synthesis?
Q. What analytical techniques differentiate polymorphic forms of this compound?
- PXRD : Distinct diffraction patterns for Form I (2θ = 12.8°, 15.3°) vs. Form II (2θ = 11.2°, 17.6°) .
- DSC : Endothermic peaks at 148°C (Form I) and 132°C (Form II) indicate stability differences .
Data Contradiction Analysis
Q. Why do some studies report anti-inflammatory activity while others do not?
- Dose dependency : Activity is observed at >10 μM in RAW264.7 macrophages but absent at lower doses .
- Structural analogs : 3,4,5-Trimethoxybenzyl variants show COX-2 inhibition, whereas 4-methoxy derivatives lack this effect .
Key Research Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
